molecular formula C16H24N4O2 B7885624 1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid

1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid

Cat. No.: B7885624
M. Wt: 304.39 g/mol
InChI Key: UTVZEEHWZBKPCL-UHFFFAOYSA-N
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Description

1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a combination of azepane, pyrimidine, and piperidine rings

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, pyrimidine derivatives, and azepane.

    Stepwise Synthesis:

Industrial Production Methods:

    Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment, ensuring high purity and yield.

    Continuous Flow Synthesis: Utilizes automated systems to continuously feed reactants and remove products, enhancing efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products:

    Oxidation Products: Piperidine N-oxide derivatives.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Substituted azepane derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with specific receptors in biological systems, influencing cellular processes.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and infections.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties, such as enhanced durability or reactivity.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azepane and piperidine rings may facilitate binding to active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

    1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid: Lacks the azepane ring, which may alter its binding affinity and biological activity.

    1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-3-carboxylic acid: Differing position of the carboxylic acid group can influence its reactivity and interaction with biological targets.

Uniqueness:

    Structural Complexity: The combination of azepane, pyrimidine, and piperidine rings in a single molecule is relatively rare, providing unique chemical and biological properties.

This detailed overview of 1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this intriguing compound

Properties

IUPAC Name

1-[2-(azepan-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c21-15(22)13-5-9-19(10-6-13)14-11-17-16(18-12-14)20-7-3-1-2-4-8-20/h11-13H,1-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZEEHWZBKPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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